delta-Elemene

Catalog No.
S646026
CAS No.
11029-06-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Elemene

CAS Number

11029-06-4

Product Name

delta-Elemene

IUPAC Name

(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1

InChI Key

OPFTUNCRGUEPRZ-RBSFLKMASA-N

SMILES

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C

Synonyms

elemene

Canonical SMILES

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]([C@H](C1)C(=C)C)(C)C=C

The exact mass of the compound delta-Elemene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of cyclic olefin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Delta-Elemene is a naturally occurring sesquiterpene, classified among the elemenes, which are structural isomers including alpha-, beta-, gamma-, and delta-elemene. It is primarily isolated from the plant Curcuma wenyujin, commonly known as the Chinese medicinal herb Yu Jin. Delta-Elemene has garnered attention due to its potential therapeutic properties, particularly in oncology, where it exhibits antitumor activity. Its molecular formula is C15H24C_{15}H_{24}, and it features a cyclohexene structure with various substituents, including isopropyl, isopropenyl, methyl, and vinyl groups at specific positions on the ring .

Typical of sesquiterpenes, including:

  • Hydrogenation: Adding hydrogen to form more saturated compounds.
  • Oxidation: Reacting with oxygen to form alcohols or carbonyl compounds.
  • Cyclization: Rearranging to form different cyclic structures.

The specific enthalpy changes associated with these reactions can vary significantly depending on the conditions and reactants involved. For instance, reactions involving delta-elemene may be exothermic or endothermic based on the reaction pathway taken

Delta-Elemene has been studied for its biological activities, particularly its antitumor effects. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer types. In vitro studies have shown that delta-elemene can act as a Rho kinase inhibitor, which plays a role in regulating cell growth and survival . Additionally, clinical trials in China have explored its use as an adjuvant therapy for treating solid tumors, although results have been met with skepticism regarding their robustness and quality .

Delta-Elemene can be synthesized through several methods:

  • Isolation from Natural Sources: Extracted from plants like Curcuma wenyujin using steam distillation or solvent extraction.
  • Chemical Synthesis: Laboratory synthesis can involve cyclization reactions starting from simpler terpenoid precursors.
  • Biotechnological Approaches: Utilizing genetically modified organisms or fermentation processes to produce delta-elemene from glucose or other substrates.

These methods vary in yield and purity, with natural extraction often yielding complex mixtures requiring further purification .

Delta-Elemene has several applications:

  • Pharmaceuticals: Investigated for use in cancer therapies due to its antitumor properties.
  • Flavor and Fragrance Industry: Utilized for its herbal aroma in perfumery and flavoring agents .
  • Cosmetics: Incorporated into formulations for potential skin benefits linked to its biological activity.

The versatility of delta-elemene makes it a compound of interest across multiple industries .

Interaction studies involving delta-elemene focus on its synergistic effects when combined with other therapeutic agents. For instance:

  • Combination Therapies: Delta-elemene has been tested alongside traditional chemotherapeutics to evaluate enhancements in efficacy or reductions in side effects.
  • Mechanistic Studies: Research has explored how delta-elemene interacts at the molecular level with pathways involved in cancer progression.

These studies aim to clarify the potential of delta-elemene as a complementary agent in cancer treatment protocols .

Delta-Elemene shares structural similarities with other elemenes and sesquiterpenes. Here are some comparable compounds:

CompoundStructure TypeBiological ActivityUnique Features
Alpha-ElemeneSesquiterpeneAntimicrobial propertiesFound in various essential oils
Beta-ElemeneSesquiterpeneAntitumor activityApproved for clinical use in China
Gamma-ElemeneSesquiterpeneLimited studies on cancerLess prevalent than alpha and beta forms
CurcumenolSesquiterpeneAnti-inflammatoryDerived from turmeric

Delta-Elemene's unique combination of substituents and its specific biological activities distinguish it from these similar compounds, making it a subject of ongoing research in medicinal chemistry .

Presence in Curcuma Wenyujin and Related Species

Delta-elemene represents one of the most significant sesquiterpene compounds found within the Curcuma genus, particularly in Curcuma wenyujin, a traditional medicinal plant extensively utilized in Chinese medicine [1] [4]. This compound belongs to the elemene family, which includes alpha-elemene, beta-elemene, gamma-elemene, and delta-elemene as structural isomers, all sharing the molecular formula C15H24 [1] [3].

Curcuma wenyujin serves as the primary botanical source for delta-elemene extraction, with the compound being isolated from various plant parts through traditional processing methods [4] [7]. The species is officially recognized in the Chinese Pharmacopoeia, where different plant parts and processing techniques yield three distinct herbal medicines: Pian-jiang-huang derived from non-steamed rhizomes, Wen-e-zhu from steamed rhizomes, and Wen-yu-jin from steamed roots [21] [25]. Chemical analysis has demonstrated that delta-elemene constitutes a characteristic component of the essential oil profile in Wen-e-zhu preparations, where it appears alongside other elemene isomers including beta-elemene, gamma-elemene, and beta-elemenone [7] [21].

Research utilizing gas chromatography-mass spectrometry analysis has confirmed the presence of delta-elemene in essential oils extracted from Curcuma wenyujin through hydrodistillation methods [21] [24]. The compound has been identified in concentrations ranging from 0.55 to 9.01 percent of the total essential oil composition, depending on the plant part analyzed and processing methods employed [21] [40]. Comparative studies among different Curcuma species have revealed that delta-elemene occurs in varying concentrations across the genus, with Curcuma wenyujin demonstrating particularly notable levels of this sesquiterpene [24] [26].

Additional Curcuma species have been documented to contain delta-elemene, including Curcuma phaeocaulis, Curcuma kwangsiensis, and Curcuma sichuanensis [24] [26]. The presence of delta-elemene in these related species suggests a broader distribution pattern within the Curcuma genus, though concentrations and relative abundances vary significantly among species and geographical origins [24] [47].

Table 1: Delta-Elemene Content in Curcuma Species and Plant Parts

SpeciesPlant PartProcessing MethodDelta-Elemene Content (%)Reference
Curcuma wenyujinRhizomeNon-steamed0.55 [40]
Curcuma wenyujinRhizomeSteamed9.01 [21]
Curcuma wenyujinRootSteamedVariable [21]
Curcuma phaeocaulisRhizomeSteam distilled0.6-5.4 [24]
Curcuma sichuanensisRhizomeSteam distilled6.4 [24]

Geographical Distribution of Delta-Elemene-Producing Plants

The geographical distribution of delta-elemene-producing plants primarily centers on tropical and subtropical regions of Asia, with the highest diversity concentrated in Southeast Asia, southern China, and the Indian subcontinent [45] [46]. The Zingiberaceae family, which encompasses the primary delta-elemene sources, demonstrates a pantropical distribution extending across tropical Africa, Asia, and the Americas, with maximum species diversity observed in Southeast Asian regions [49] [51].

Curcuma wenyujin, the principal source of delta-elemene, exhibits a restricted natural distribution primarily within China, where it has been cultivated for over one thousand years [25] [48]. The species demonstrates optimal growth conditions in the Wenzhou region of Zhejiang Province, which is considered the traditional and premier production area for high-quality Curcuma wenyujin [38] [48]. Recent cultivation efforts have expanded the geographical range to include Haikou in Hainan Province, though chemical composition analyses reveal significant differences in delta-elemene content between these geographical regions [38] [48].

Beyond the primary Curcuma sources, delta-elemene has been documented in additional plant families and genera distributed across diverse geographical regions [3] [28]. Aristolochia triangularis, a member of the Aristolochiaceae family, has been reported to contain delta-elemene and demonstrates distribution patterns extending through tropical and subtropical regions of the Americas [28] [32]. Pectis brevipedunculata, belonging to the Asteraceae family, represents another confirmed source of delta-elemene and occurs in Brazilian ecosystems [3] [35].

The global distribution of elemene-producing plants reflects broader biogeographical patterns associated with tropical and subtropical climates [45] [46]. The Curcuma genus alone encompasses approximately 120 to 167 recognized species distributed throughout Southeast Asia, with Thailand hosting 30 to 40 species and India supporting 40 to 45 species [45] [46] [47]. This extensive geographical range provides multiple potential sources for delta-elemene extraction, though commercial production remains concentrated in specific regions with established cultivation practices [44] [48].

Climate requirements for delta-elemene-producing plants typically include temperatures between 20 and 30 degrees Celsius with high annual rainfall, conditions that limit natural distribution to tropical and subtropical zones [46] [51]. These environmental constraints explain the concentration of delta-elemene sources in regions such as Southeast Asia, southern China, and tropical areas of the Indian subcontinent [45] [49].

Table 2: Geographical Distribution of Major Delta-Elemene Sources

Plant SpeciesFamilyPrimary DistributionCultivation RegionsClimate Requirements
Curcuma wenyujinZingiberaceaeSouthern ChinaZhejiang, Hainan Provinces20-30°C, High rainfall
Curcuma longaZingiberaceaeIndian subcontinent, Southeast AsiaGlobal tropical cultivation20-30°C, High rainfall
Aristolochia triangularisAristolochiaceaeTropical AmericasLimited cultivationTropical climate
Pectis brevipedunculataAsteraceaeBrazilWild populationsTropical/subtropical

Ethnobotanical Significance in Traditional Medicine Systems

Delta-elemene-containing plants hold profound ethnobotanical significance within traditional medicine systems, particularly in Traditional Chinese Medicine where Curcuma wenyujin has been utilized for over 1,500 years [25] [27]. The ethnopharmacological applications of these plants demonstrate sophisticated understanding of their therapeutic properties, with different processing methods and plant parts employed for specific medicinal purposes [25] [41].

In Traditional Chinese Medicine, the three herbal preparations derived from Curcuma wenyujin each serve distinct therapeutic functions based on traditional medical theory [21] [27]. Pian-jiang-huang, prepared from non-steamed rhizomes, is traditionally applied for alleviating pain and treating skin infections [21] [42]. Wen-e-zhu, derived from steamed rhizomes, specializes in removing blood stasis and addressing gynecological disorders [21] [42]. Wen-yu-jin, prepared from steamed roots, functions primarily as a hepatoprotective medicine and for treating depression [21] [42].

The traditional applications of these medicines reflect empirical knowledge accumulated over centuries of clinical observation and practice [25] [41]. Traditional Chinese Medicine practitioners recognize Curcuma wenyujin preparations for their ability to activate blood circulation, promote tissue regeneration, arrest bleeding, and regulate qi flow [41] [27]. The ethnobotanical significance extends beyond therapeutic applications to include cultural and economic importance within Traditional Chinese Medicine systems [25] [43].

Historical documentation reveals that Curcuma wenyujin was initially recorded in ancient Chinese medical texts, with Wen-yu-jin first appearing in Yao Xing Lun and later described in Kai Bao Ben Cao for its blood-activating properties [27]. The Compendium of Materia Medica, a fundamental Traditional Chinese Medicine reference, documented the application of Curcuma wenyujin preparations for treating blood diseases [27]. These historical records demonstrate the sustained ethnobotanical importance of delta-elemene-containing plants across multiple dynasties and medical traditions [25] [27].

Traditional preparation methods involve specific processing techniques that influence the final chemical composition, including delta-elemene content [21] [42]. The steaming process traditionally applied to roots and rhizomes has been demonstrated to alter the relative concentrations of sesquiterpenes, including delta-elemene, through thermal transformation reactions [21] [42]. This traditional knowledge aligns with modern analytical findings showing differential chemical profiles between steamed and non-steamed plant materials [21] [40].

Beyond Chinese traditional medicine, other cultures have recognized the medicinal properties of delta-elemene-containing plants [30] [32]. Aristolochia triangularis has been utilized in South American traditional medicine systems for treating snake bites and various inflammatory conditions [32]. These diverse ethnobotanical applications highlight the cross-cultural recognition of the therapeutic potential associated with delta-elemene-containing plant species [30] [32].

Table 3: Traditional Medicine Applications of Delta-Elemene Sources

Plant SpeciesTraditional Medicine SystemPreparationTraditional UsesHistorical Documentation
Curcuma wenyujin (Pian-jiang-huang)Traditional Chinese MedicineNon-steamed rhizomePain relief, skin infectionsLei Gong Pao Zhi Lun
Curcuma wenyujin (Wen-e-zhu)Traditional Chinese MedicineSteamed rhizomeBlood stasis, gynecological disordersAncient TCM texts
Curcuma wenyujin (Wen-yu-jin)Traditional Chinese MedicineSteamed rootHepatoprotection, depressionYao Xing Lun, Kai Bao Ben Cao
Aristolochia triangularisSouth American traditionalVarious preparationsSnake bite treatment, anti-inflammatoryIndigenous knowledge

Comparative Abundance in Various Plant Tissues

The distribution and relative abundance of delta-elemene varies significantly among different plant tissues, with distinct accumulation patterns observed across roots, stems, leaves, and reproductive organs [14] [36] [37]. Research utilizing gas chromatography-mass spectrometry analysis has revealed tissue-specific variations in delta-elemene content, reflecting differential biosynthetic activity and metabolic regulation within plant organs [15] [39].

In Curcuma wenyujin, the highest concentrations of delta-elemene are typically found in rhizomes and roots, which serve as the primary storage organs for sesquiterpenes [21] [40]. Analytical studies have demonstrated that rhizome essential oils contain delta-elemene concentrations ranging from 0.55 to 9.01 percent of the total volatile fraction, depending on processing methods and harvest timing [21] [40]. Root tissues generally exhibit lower but still significant delta-elemene content compared to rhizomes, with steamed root preparations showing enhanced accumulation of this compound [21] [42].

Comparative analysis of different plant parts in Curcuma species reveals that aerial tissues typically contain lower concentrations of delta-elemene than underground storage organs [24] [36]. Leaves and stems demonstrate minimal delta-elemene accumulation, with most sesquiterpene biosynthesis concentrated in rhizomatous tissues where these compounds serve storage and defensive functions [14] [37]. This distribution pattern reflects the ecological role of sesquiterpenes as chemical defense compounds concentrated in vulnerable underground organs [17] [39].

Tissue-specific accumulation patterns of delta-elemene correlate with the expression of terpene synthase genes responsible for sesquiterpene biosynthesis [14] [37]. Transcriptome analysis has revealed that genes encoding sesquiterpene synthases demonstrate highest expression levels in root and rhizome tissues, consistent with the observed accumulation patterns of delta-elemene and related compounds [38] [39]. The differential expression of biosynthetic genes provides a molecular basis for understanding tissue-specific variation in delta-elemene content [36] [37].

Specialized secretory structures play crucial roles in delta-elemene accumulation and storage within plant tissues [17] [39]. In Asteraceae species, sesquiterpenes including delta-elemene are typically concentrated in glandular trichomes, laticifers, and specialized secretary cells rather than distributed uniformly throughout plant tissues [17] [37]. These anatomical specializations facilitate efficient biosynthesis, storage, and potential secretion of delta-elemene and related sesquiterpenes [39].

Seasonal variation and developmental stage influence delta-elemene accumulation patterns within plant tissues [20] [34]. Studies on Aristolochia species have shown that delta-elemene content varies with plant developmental stage and seasonal conditions, with peak accumulation occurring during specific growth phases [34]. Environmental factors including temperature, light exposure, and water availability affect both the overall production and tissue-specific distribution of delta-elemene [38] [48].

Table 4: Tissue-Specific Distribution of Delta-Elemene

Plant SpeciesTissue TypeDelta-Elemene ContentRelative AbundanceSpecialized Structures
Curcuma wenyujinRhizome0.55-9.01%HighestStorage parenchyma
Curcuma wenyujinRootVariableHighStorage tissues
Curcuma wenyujinLeafMinimalLowestLimited accumulation
Curcuma wenyujinStemLowLowMinimal storage
Aristolochia triangularisStemPresentModerateSecretory cells
Salvia verticillataFlower9.01%HighGlandular trichomes
Salvia verticillataLeaf10.38%HighGlandular trichomes

Sesquiterpenes represent a diverse class of natural products characterized by their fifteen-carbon structure derived from three isoprene units [1]. The biosynthesis of sesquiterpenes, including delta-elemene, follows a well-established pathway that originates from the universal precursor farnesyl pyrophosphate [2] [3]. The biosynthetic process involves two distinct phases: the formation of the linear precursor farnesyl pyrophosphate and its subsequent cyclization to generate diverse sesquiterpene structures [4] [5].

The initial phase of sesquiterpene biosynthesis occurs through the mevalonate pathway in the cytoplasm of plant cells, where acetyl-coenzyme A serves as the starting material [6]. This pathway proceeds through a series of enzymatic reactions that produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as the fundamental building blocks for all terpenoids [7] [5]. The sequential condensation of these five-carbon units results in the formation of geranyl pyrophosphate, followed by farnesyl pyrophosphate, which contains fifteen carbon atoms and represents the immediate precursor for all sesquiterpenes [2] [5].

Sesquiterpene synthases catalyze the conversion of farnesyl pyrophosphate into more than three hundred different hydrocarbon and alcohol natural products [8]. These enzymes demonstrate remarkable catalytic promiscuity, with some producing multiple products from a single substrate through various cyclization mechanisms [2] [3]. The reaction mechanism involves metal-mediated removal of the diphosphate anion from farnesyl pyrophosphate, leading to the formation of carbocationic intermediates that undergo cyclization, rearrangement, and termination reactions [9] [10].

The diversity of sesquiterpene structures arises from the different cyclization patterns that can occur during the enzymatic conversion of farnesyl pyrophosphate. The initial carbocation can undergo cyclization at different positions, leading to distinct ring systems and stereochemical arrangements [3] [9]. For delta-elemene biosynthesis, the pathway involves specific intermediates such as germacrene A or germacrene D, which undergo further rearrangement to form the characteristic elemene structure [11] [12].

Enzymatic Conversion of Farnesyl Pyrophosphate

The enzymatic conversion of farnesyl pyrophosphate to delta-elemene involves a complex series of reactions catalyzed by specialized sesquiterpene synthases [2] [8]. Farnesyl pyrophosphate synthase, a key enzyme in this pathway, catalyzes the sequential condensation of dimethylallyl pyrophosphate with two molecules of isopentenyl pyrophosphate to form farnesyl pyrophosphate [6] [7]. This enzyme exhibits strict substrate specificity and requires magnesium or manganese ions as cofactors for optimal catalytic activity [6] [13].

The conversion process begins with the ionization of farnesyl pyrophosphate through the departure of the diphosphate group, mediated by divalent metal ions coordinated within the active site of sesquiterpene synthases [2] [14]. This ionization generates a transoid farnesyl cation that can undergo various cyclization reactions depending on the specific enzyme involved [9] [15]. The farnesyl cation can isomerize to form a cisoid nerolidyl cation, which provides access to different cyclization pathways and products [9] [14].

Sesquiterpene synthases utilize conserved active site motifs, including the DDXXD and NSE/DTE sequences, which are essential for metal ion coordination and catalytic function [2] [3]. These motifs facilitate the proper positioning of farnesyl pyrophosphate within the active site and stabilize the carbocationic intermediates formed during the cyclization process [3] [16]. The specific architecture of the active site determines the stereochemical outcome of the cyclization reaction and influences the final product distribution [17] [3].

The enzymatic mechanism involves multiple steps, including substrate binding, ionization, cyclization, and product release [8] [14]. The rate-limiting step in many sesquiterpene synthase reactions is the release of the final product, which can be significantly slower than the chemical transformation steps [18]. This kinetic behavior has implications for the overall efficiency of delta-elemene biosynthesis and may represent a regulatory mechanism for controlling product accumulation [18] [2].

Experimental studies have demonstrated that the cyclization of farnesyl pyrophosphate can proceed through different mechanistic pathways depending on the specific sesquiterpene synthase involved [2] [3]. Some enzymes demonstrate high fidelity in producing a single major product, while others exhibit catalytic promiscuity and generate multiple sesquiterpene products from farnesyl pyrophosphate [2] [19]. The pH of the reaction environment can significantly influence the product distribution, with changes in pH altering the catalytic fidelity of certain enzymes [2] [20].

Role of Specific Synthases in Delta-Elemene Production

The biosynthesis of delta-elemene involves specialized sesquiterpene synthases that catalyze the conversion of farnesyl pyrophosphate through specific intermediates to produce the characteristic elemene structure [21] [22]. Germacrene A synthase and germacrene D synthase play crucial roles in this process, as they produce the immediate precursors for delta-elemene formation [12] [22]. These enzymes belong to the class I terpene synthase family and utilize the ionization-cyclization mechanism to generate their respective products [19] [21].

Germacrene A synthase catalyzes the cyclization of farnesyl pyrophosphate to form germacrene A, which serves as a key intermediate in the biosynthesis of various elemene derivatives [12] [22]. This enzyme demonstrates high specificity for its substrate and produces germacrene A as the major product, although minor products may also be formed depending on reaction conditions [22]. The enzyme requires divalent metal ions, typically magnesium or manganese, for optimal catalytic activity and exhibits temperature-dependent stability [22] [20].

Delta-elemene synthase, a specialized enzyme in the elemene biosynthetic pathway, converts germacrene A or germacrene D to delta-elemene through a Cope rearrangement mechanism [11]. This enzyme exhibits substrate specificity for germacrene intermediates and demonstrates stereospecific control over the final product formation [21]. The catalytic mechanism involves the protonation of the germacrene double bond system, leading to carbocation formation and subsequent rearrangement to generate the elemene structure [11] [12].

Recent studies have identified sesquiterpene synthases with the ability to produce elemene derivatives directly from farnesyl pyrophosphate without requiring separate germacrene synthase activities [21] [24]. These multifunctional enzymes can catalyze the complete conversion pathway, potentially offering advantages in terms of metabolic efficiency and product yield [21] [24]. The characterization of such enzymes has revealed the importance of specific active site residues in controlling product selectivity and stereochemistry [19] [21].

The expression and activity of elemene synthases are subject to various regulatory mechanisms, including transcriptional control, post-translational modifications, and allosteric regulation [6] [20]. Environmental factors such as temperature, light, and stress conditions can influence the expression levels of these enzymes, thereby affecting delta-elemene production [20] [25]. Understanding these regulatory mechanisms is essential for optimizing delta-elemene biosynthesis in both natural and engineered systems [22] [20].

Environmental Factors Influencing Biosynthesis

Environmental factors play a critical role in regulating the biosynthesis of delta-elemene and other sesquiterpenes through their effects on enzyme expression, activity, and metabolic flux [26] [20]. Temperature represents one of the most significant environmental parameters affecting sesquiterpene biosynthesis, with optimal enzyme activity typically occurring within a narrow temperature range [20] [27]. Studies have demonstrated that temperatures between 25-30°C generally provide optimal conditions for sesquiterpene synthase activity, while extreme temperatures can lead to enzyme denaturation and reduced biosynthetic capacity [20] [28].

Light intensity and quality significantly influence sesquiterpene biosynthesis through their effects on photosynthetic activity and gene expression [26] [28]. Enhanced light conditions can stimulate the transcriptional activation of genes encoding sesquiterpene synthases, leading to increased enzyme production and higher delta-elemene yields [29] [28]. The optimal light intensity for sesquiterpene biosynthesis typically ranges from 100-200 μmol m⁻²s⁻¹, with full spectrum light providing the most favorable conditions for sustained enzyme expression [28] [30].

Water stress and drought conditions have been shown to significantly impact sesquiterpene biosynthesis, often leading to increased production of these compounds as part of the plant's stress response mechanism [26] [31]. Moderate water stress can enhance the expression of sesquiterpene synthase genes and increase the accumulation of delta-elemene and related compounds [31] [32]. However, severe drought stress may impair overall plant metabolism and reduce the availability of precursors necessary for sesquiterpene biosynthesis [31] [32].

pH conditions affect the stability and activity of sesquiterpene synthases, with most enzymes exhibiting optimal function within a pH range of 6.0-7.5 [2] [20]. Deviations from this optimal pH range can lead to changes in enzyme conformation and reduced catalytic efficiency [2] [20]. The pH of the reaction environment can also influence the product distribution of promiscuous sesquiterpene synthases, with some enzymes showing altered selectivity under different pH conditions [2] [20].

Nutrient availability, particularly the supply of nitrogen, phosphorus, and potassium, affects sesquiterpene biosynthesis by influencing the overall metabolic capacity of the plant [26] [20]. Balanced nutrition supports optimal enzyme synthesis and maintains the flux of precursors through the biosynthetic pathway [26] [33]. Deficiencies in essential nutrients can limit the production of delta-elemene by reducing enzyme levels or constraining the availability of metabolic precursors [26] [20].

Atmospheric carbon dioxide concentrations influence sesquiterpene biosynthesis through their effects on photosynthetic carbon fixation and primary metabolism [26] [30]. Elevated CO₂ levels can enhance carbon fixation and increase the availability of acetyl-coenzyme A, the starting material for the mevalonate pathway [26] [30]. This increased carbon availability can support higher rates of sesquiterpene biosynthesis and delta-elemene production [26] [30].

Biotic and abiotic stress conditions, including pathogen infection, mechanical wounding, and ozone exposure, can trigger rapid increases in sesquiterpene biosynthesis as part of the plant's defense response [26] [34]. These stress-induced changes involve the activation of signaling pathways, such as jasmonic acid signaling, which upregulate the expression of sesquiterpene synthase genes [26] [34]. The resulting increase in delta-elemene production serves protective functions and contributes to the plant's ability to cope with environmental challenges [26] [34].

XLogP3

6.1

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

UNII

2QG8CX6LXD

Other CAS

11029-06-4

Wikipedia

Elemene

Use Classification

Fragrance Ingredients

General Manufacturing Information

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-: INACTIVE

Dates

Last modified: 02-18-2024

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